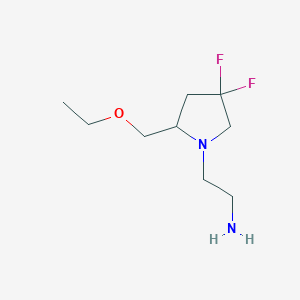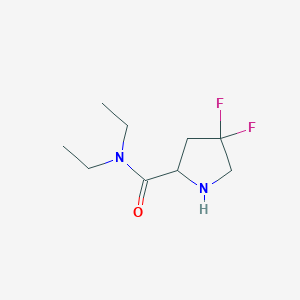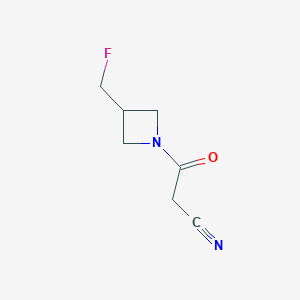
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine
概要
説明
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine is a synthetic organic compound that features a pyrrolidine ring substituted with ethoxymethyl and difluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diamines and carbonyl compounds.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Ethoxymethyl Substitution: The ethoxymethyl group is introduced through alkylation reactions, typically using ethoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxymethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols.
科学的研究の応用
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxymethyl and difluoro groups can influence the compound’s lipophilicity and electronic properties, affecting its bioavailability and reactivity.
類似化合物との比較
Similar Compounds
- 2-(2-(Methoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine
- 2-(2-(Ethoxymethyl)-4,4-dichloropyrrolidin-1-yl)ethan-1-amine
- 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-amine
Uniqueness
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine is unique due to the presence of both ethoxymethyl and difluoro groups, which confer specific electronic and steric properties. These features can enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2O/c1-2-14-6-8-5-9(10,11)7-13(8)4-3-12/h8H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVZJLSTYJPELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1CCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478342.png)


![4-(Fluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B1478347.png)
